3-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves reactions of dichlorobenzoyl chloride and arylamine compounds in N,N’-dimethylformamide solution at 60 °C . These reactions yield a series of dichlorobenzamide derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been established by X-ray crystallography . For example, one such compound crystallizes in a triclinic space group Pī .Scientific Research Applications
Synthesis and Chemical Properties
A foundational aspect of the scientific research on thiadiazole derivatives, including compounds similar to 3-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, focuses on their synthesis methods. For instance, the oxidative dimerization of thioamides has been demonstrated as a convenient route to prepare 3,5-disubstituted 1,2,4-thiadiazoles, showcasing the compound's synthetic accessibility and the versatility of thiadiazole scaffolds in chemical synthesis (Takikawa et al., 1985).
Biological Activity and Applications
The research extends into exploring the biological activities of thiadiazole derivatives. A notable study involved the microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which were evaluated for their anticancer activity against various human cancer cell lines. The findings highlighted several compounds with promising anticancer properties, suggesting potential therapeutic applications (Tiwari et al., 2017).
Mechanistic Insights and Molecular Docking
Another dimension of research focuses on the mechanistic understanding and potential applications of thiadiazole derivatives in inhibiting bacterial infections. A study identified a thiadiazole compound as a putative inhibitor of type III secretion in Yersinia, offering insights into its mechanism of action and potential as a bacterial infection treatment strategy (Kauppi et al., 2007).
Environmental and Material Science Applications
Additionally, thiadiazole derivatives have applications beyond the biomedical field. For instance, research on the solvent polarizability effect on the keto/enol equilibrium of bioactive molecules from the 1,3,4-thiadiazole group with a 2,4-hydroxyphenyl function provides valuable insights into the physical chemistry of these compounds. This study contributes to our understanding of the tautomeric behavior and solvent interactions of thiadiazole derivatives, which can be relevant for their applications in material science and as functional materials (Matwijczuk et al., 2017).
Properties
IUPAC Name |
3-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3N3OS/c16-9-3-1-2-8(6-9)13(22)19-15-21-20-14(23-15)11-5-4-10(17)7-12(11)18/h1-7H,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRPPKPORCPBCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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